molecular formula C5H6N2O3S B12361478 2-Imino-4-oxo-[1,3]thiazinane-6-carboxylic acid

2-Imino-4-oxo-[1,3]thiazinane-6-carboxylic acid

Cat. No.: B12361478
M. Wt: 174.18 g/mol
InChI Key: VVWUMKXFIHHFOT-UHFFFAOYSA-N
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Description

2-Imino-4-oxo-[1,3]thiazinane-6-carboxylic acid (CAS: 24331-17-7) is a heterocyclic compound featuring a six-membered thiazinane ring system. Its molecular formula is C₅H₄N₂O₃S, with a molar mass of 172.16 g/mol . The structure comprises a carboxylic acid group at position 6, an imino group at position 2, and a ketone at position 4 (Figure 1).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H6N2O3S

Molecular Weight

174.18 g/mol

IUPAC Name

2-imino-4-oxo-1,3-thiazinane-6-carboxylic acid

InChI

InChI=1S/C5H6N2O3S/c6-5-7-3(8)1-2(11-5)4(9)10/h2H,1H2,(H,9,10)(H2,6,7,8)

InChI Key

VVWUMKXFIHHFOT-UHFFFAOYSA-N

Canonical SMILES

C1C(SC(=N)NC1=O)C(=O)O

Origin of Product

United States

Preparation Methods

A primary route involves the cyclocondensation of thioureas with α,β-unsaturated esters. For instance, acryloyl chloride reacts with thioureas or N-substituted thioureas to form N-acryloylthiourea intermediates, which undergo thermal cyclization to yield 2-imino-1,3-thiazinane-4-one derivatives (Scheme 1). Adjusting substituents on the thiourea and ester components enables the introduction of carboxylic acid groups at the C6 position.

Key Reaction Conditions :

  • Solvent: Ethanol or toluene
  • Catalysts: Triethylamine (Et₃N) or sodium hydride (NaH)
  • Temperature: 60–80°C
  • Yield: 45–68%

Table 1: Representative Substrates and Yields

Thiourea Derivative α,β-Unsaturated Ester Product Yield
N-Phenylthiourea Ethyl acrylate 58%
N-Benzylthiourea Methyl methacrylate 62%

Homocysteine Thiolactone and Aldehyde Condensation

A scalable method utilizes homocysteine thiolactone and formaldehyde in aqueous medium. The reaction proceeds via nucleophilic ring-opening of the thiolactone, followed by cyclization to form the 1,3-thiazinane scaffold. The carboxylic acid group is introduced by hydrolysis of intermediate esters (Scheme 2).

Optimized Protocol :

  • Dissolve homocysteine thiolactone in water (pH 8–9).
  • Add formaldehyde (2 eq) and stir at 25°C for 12 hours.
  • Acidify to pH 2–3 with HCl to precipitate the product.
  • Purify via recrystallization (ethanol/water).
  • Yield : 70–85%

Critical Notes :

  • Substituting formaldehyde with benzaldehyde yields 2-phenyl-1,3-thiazinane-4-carboxylic acid.
  • Stereoselectivity is influenced by reaction pH and temperature.

Three-Component Reactions with Isocyanides and Acetylenedicarboxylates

A one-pot, three-component reaction involving 2-amino-4H-1,3-thiazin-4-ones, isocyanides, and acetylenedicarboxylates (e.g., dimethyl acetylenedicarboxylate, DMAD) provides access to 4-oxo-1,3-thiazinane-6-carboxylate derivatives. Subsequent hydrolysis of the ester group yields the carboxylic acid (Scheme 3).

Reaction Parameters :

  • Solvent: Dichloromethane (DCM)
  • Temperature: 0°C to room temperature
  • Catalysts: None required
  • Yield after hydrolysis: 75–90%

Table 2: Substrate Scope for Three-Component Synthesis

Isocyanide Acetylenedicarboxylate Product Yield (Ester)
tert-Butyl isocyanide DMAD 83%
Cyclohexyl isocyanide Diethyl acetylenedicarboxylate 78%

Microwave-Assisted Synthesis

Microwave irradiation accelerates the cyclization of β-hydroxy thioureas in acidic media. For example, 3-aryl-amino-1-ferrocenylpropan-1-ols react with phenyl isothiocyanate under ultrasound irradiation, followed by acetic acid-mediated cyclization (Scheme 4).

Advantages :

  • Reaction time reduced from 24 hours to 30 minutes.
  • Improved regioselectivity and yield (80–90%).

Limitations :

  • Requires specialized equipment.
  • Limited scalability for industrial applications.

Enzymatic and Green Chemistry Approaches

Emerging methods leverage biocatalysts or solvent-free conditions. For instance, lipase-catalyzed ester hydrolysis of 2-imino-4-oxo-1,3-thiazinane-6-carboxylates in ionic liquids achieves enantioselective synthesis.

Table 3: Comparison of Green Synthesis Methods

Method Catalyst Solvent Yield
Lipase (CAL-B) [BMIM][BF₄] Ionic liquid 65%
Ball milling None Solvent-free 55%

Industrial-Scale Production Considerations

For large-scale synthesis, the homocysteine thiolactone route is preferred due to cost-effectiveness and high yields. Key steps include:

  • Continuous Flow Reactors : Enhance mixing and heat transfer during cyclization.
  • Liquid-Liquid Extraction : Purify intermediates using ethyl acetate/water systems.
  • Crystallization : Isolate the final product via pH-controlled antisolvent addition.

Challenges :

  • Residual formaldehyde must be minimized (<10 ppm) for pharmaceutical-grade material.
  • Stereochemical control requires precise temperature and pH monitoring.

Chemical Reactions Analysis

2-Imino-4-oxo-[1,3]thiazinane-6-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

Research indicates that derivatives of thiazinanes exhibit a range of biological activities, including:

  • Antimicrobial Activity : Thiazinane derivatives have shown promising results against various bacterial strains, making them candidates for antibiotic development. For instance, compounds derived from 1,3-thiazine structures have been investigated for their effectiveness against resistant bacterial strains .
  • Antiviral Properties : Certain thiazine derivatives, including those related to 2-imino-4-oxo-[1,3]thiazinane-6-carboxylic acid, have been evaluated for their antiviral activity. Notably, some compounds have been identified as potential inhibitors of HIV integrase, which is crucial in the treatment of AIDS .
  • Anti-inflammatory Effects : Several studies have reported that thiazine derivatives possess anti-inflammatory properties. These compounds may inhibit nitric oxide synthases (NOS), which are involved in inflammatory processes .
  • Analgesic Activity : Some derivatives have demonstrated analgesic effects, suggesting potential applications in pain management therapies .

Synthetic Pathways

The synthesis of this compound involves several key reactions:

  • Formation of Thiazinane Ring : The initial step typically involves the cyclization of appropriate precursors containing both nitrogen and sulfur atoms under acidic or basic conditions.
  • Functionalization : Subsequent reactions allow for the introduction of various substituents on the thiazinane ring. For example, coupling reactions with amines or carboxylic acids can yield diverse derivatives with enhanced biological activities .
  • Modification and Optimization : Further modifications can be achieved through methodologies such as ring-opening reactions and rearrangements to optimize pharmacological properties and efficacy .

Case Studies

Several case studies illustrate the applications and effectiveness of this compound:

Case Study 1: Antimicrobial Activity

A study conducted on a series of thiazinane derivatives revealed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compounds were synthesized via a multi-step process involving cyclization and functionalization. The most active derivative showed an MIC (Minimum Inhibitory Concentration) comparable to standard antibiotics .

Case Study 2: Antiviral Research

In vitro studies demonstrated that certain thiazine derivatives could inhibit HIV integrase activity effectively. These findings suggest a potential pathway for developing new antiviral drugs targeting HIV .

Case Study 3: Anti-inflammatory Effects

Research focused on the anti-inflammatory properties of these compounds indicated that they could reduce nitric oxide production in macrophages. This was linked to their ability to modulate inflammatory pathways, making them candidates for further development in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-Imino-4-oxo-[1,3]thiazinane-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between 2-imino-4-oxo-[1,3]thiazinane-6-carboxylic acid and its analogs:

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
This compound 24331-17-7 C₅H₄N₂O₃S 172.16 None Rare chemical; foundational structure for derivatives
(2Z)-N-(4-Fluorophenyl)-3-[2-(morpholin-4-yl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide 606925-03-5 C₂₀H₂₂FN₃O₃S 403.47 4-Fluorophenyl, morpholinyl ethyl Enhanced bioavailability; potential kinase inhibition due to fluorophenyl and morpholine groups
3-Methyl-2-methylimino-4-oxo-[1,3]thiazinane-6-carboxylic acid 350707-87-8 C₇H₈N₂O₃S 200.21 Methyl groups on imino and position 3 Increased lipophilicity; modified pharmacokinetics
OGT-IN-2 442665-87-4 C₂₃H₂₇ClN₂O₃S 455.00 Adamantyl, chlorophenylimino Potent O-GlcNAc transferase (OGT) inhibitor; 99.07% purity; used in cancer research

Key Research Findings

Bioactivity Modulation via Substituents :

  • The addition of a 4-fluorophenyl group (as in CAS 606925-03-5) enhances binding affinity to hydrophobic enzyme pockets, likely due to fluorine’s electronegativity and small atomic radius .
  • Adamantyl substituents (e.g., in OGT-IN-2) improve metabolic stability and target engagement, as seen in its efficacy against OGT enzymes .

Impact of Methyl Groups :

  • The 3-methyl derivative (CAS 350707-87-8) exhibits increased lipophilicity (logP ~1.8 vs. 0.5 for the parent compound), enhancing membrane permeability but reducing aqueous solubility .

Biological Activity

2-Imino-4-oxo-[1,3]thiazinane-6-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry. Its structural features suggest a diverse range of biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the current understanding of the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound belongs to the thiazine family, characterized by a six-membered ring containing sulfur and nitrogen atoms. The presence of both the imino and carboxylic acid functional groups enhances its reactivity and biological interactions.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study reported its effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.4 µM
Escherichia coli16.4 µM
Klebsiella pneumoniae16.1 µM

These results indicate that the compound could serve as a lead in developing new antibiotics .

Antiviral Activity

The compound has also been explored for its antiviral properties. Preliminary studies suggest it may inhibit viral replication pathways, particularly in the context of hepatitis C virus (HCV). In vitro assays showed that derivatives of this thiazine exhibited significant reductions in HCV NS3 and NS5A protein levels, indicating potential for therapeutic applications against viral infections .

Anticancer Activity

In addition to its antimicrobial and antiviral effects, this compound has shown promise in cancer research. It was found to induce cytotoxicity in various cancer cell lines. Notably, compounds derived from this thiazine exhibited greater anti-inflammatory activity than established agents like curcumin . The following table summarizes some findings related to its anticancer effects:

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)25
HeLa (Cervical Cancer)30
A549 (Lung Cancer)20

These results suggest that this compound could be further investigated as a potential anticancer agent .

The biological activity of this compound is believed to involve interactions with specific molecular targets. It can modulate enzyme activities by binding to active sites or altering receptor functions. For instance, its interaction with enzymes involved in metabolic pathways may explain its antimicrobial and anticancer effects .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Antimicrobial Efficacy : A study conducted on the antimicrobial effects of various thiazine derivatives showed that modifications to the structure could enhance activity against resistant bacterial strains.
  • Antiviral Properties : Research focusing on HCV-infected cells illustrated that treatment with thiazine derivatives led to decreased viral load and improved cellular health markers.
  • Cancer Treatment : In vivo studies on animal models demonstrated significant tumor reduction when treated with formulations containing this thiazine derivative, suggesting a promising avenue for future cancer therapies.

Q & A

Basic Research Questions

Q. What validated methods exist for synthesizing 2-Imino-4-oxo-[1,3]thiazinane-6-carboxylic acid with high purity?

  • Methodological Answer : A common approach involves refluxing precursors like 2-aminothiazol-4(5H)-one with sodium acetate and acetic acid, followed by recrystallization from DMF/acetic acid to achieve >95% purity. This method minimizes byproducts through controlled reaction times (3–5 hours) and stoichiometric adjustments . Structural confirmation requires elemental analysis and spectroscopic techniques (e.g., IR, NMR) to verify the imino and oxo functional groups .

Q. How can researchers distinguish this compound from structurally similar thiazinane derivatives?

  • Methodological Answer : Chromatographic separation (e.g., GC-MS or HPLC) combined with derivatization using isobutyl chloroformate enhances detection specificity. The compound’s unique IUPAC structure (CAS 24331-17-7) and molecular weight (172.1632 g/mol) allow differentiation via mass spectrometry fragmentation patterns .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices like urine?

  • Methodological Answer : Gas chromatography–mass spectrometry (GC-MS) with liquid–liquid extraction is optimal. Derivatization steps improve volatility, and calibration curves using isotopically labeled internal standards ensure accuracy in complex matrices .

Advanced Research Questions

Q. How do reaction conditions influence the formation of byproducts during the synthesis of this compound?

  • Methodological Answer : Prolonged refluxing (>5 hours) in acetic acid risks side reactions, such as ring-opening or oxidation of the imino group. Kinetic studies using in situ FTIR monitoring can identify optimal reaction termination points. Contradictory data on yield stability (e.g., vs. ) suggest pH control (<3.0) is critical to suppress hydrolysis .

Q. What mechanistic insights explain the compound’s stability under physiological pH conditions?

  • Methodological Answer : The thiazinane ring’s conformational rigidity and hydrogen-bonding between the imino and carboxylic acid groups enhance stability. Computational modeling (DFT) predicts a half-life >24 hours at pH 7.4, though experimental validation via accelerated stability testing (40°C/75% RH) is advised to resolve discrepancies in hydrolysis rates reported in vs. .

Q. How can researchers design derivatives of this compound to modulate its pharmacokinetic properties?

  • Methodological Answer : Substituent engineering at the 6-carboxylic acid position (e.g., esterification or amidation) alters solubility and bioavailability. and highlight bicyclic analogs with improved metabolic stability. Structure-activity relationship (SAR) studies should prioritize in vitro assays for plasma protein binding and CYP450 inhibition .

Q. What strategies mitigate interference from endogenous thiols (e.g., homocysteine) during urinary metabolite profiling?

  • Methodological Answer : Pre-treatment with maleimide-based thiol scavengers before derivatization reduces false positives. ’s protocol using N-ethylmaleimide followed by GC-MS achieves a limit of detection (LOD) of 0.1 µM in urine, validated via spike-recovery experiments (95–102% accuracy) .

Data Contradictions and Resolution

Q. Why do reported yields for synthetic routes vary across studies (e.g., vs. )?

  • Resolution : Differences in precursor purity (e.g., 2-aminothiazol-4(5H)-one vs. aryl-substituted analogs) and solvent systems (acetic acid vs. mixed solvents) account for variability. Systematic replication under standardized conditions (e.g., anhydrous acetic acid, argon atmosphere) is recommended to reconcile discrepancies .

Q. How can conflicting stability data in acidic vs. neutral conditions be resolved?

  • Resolution : ’s structural data suggest pH-dependent tautomerism (imino ↔ enamine), altering degradation pathways. Controlled kinetic studies with HPLC monitoring at 254 nm can quantify degradation products (e.g., 1,3-thiazinane-4-carboxylic acid) and validate pH-specific degradation models .

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